(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol
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Overview
Description
(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol is a heterocyclic compound that features a bromine atom attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . The reaction conditions are mild and do not require a base, making the process efficient and versatile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate is commonly used.
Reduction: Hydrogenation or metal hydrides can be employed.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under mild conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other enzyme modulators.
Mechanism of Action
The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodoimidazo[1,2-a]pyridine
- 3-Chloroimidazo[1,2-a]pyridine
- 3-Fluoroimidazo[1,2-a]pyridine
Uniqueness
(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol is unique due to the presence of the bromine atom, which provides distinct reactivity and allows for specific functionalization that may not be possible with other halogenated derivatives. This uniqueness makes it a valuable compound in the synthesis of novel bioactive molecules and materials .
Properties
IUPAC Name |
(3-bromoimidazo[1,2-a]pyridin-8-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-4,12H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWALRROTOZSRTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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